Product packaging for 5-Bromobenzo[C]isoxazole(Cat. No.:CAS No. 4682-91-1)

5-Bromobenzo[C]isoxazole

Cat. No.: B3383680
CAS No.: 4682-91-1
M. Wt: 198.02 g/mol
InChI Key: BYRDYQPSBPNVOB-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole (B147169) and Benzo[c]isoxazole Heterocyclic Systems

The journey into the world of isoxazoles began in 1903 when Claisen first synthesized the parent compound. ambeed.com Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. nih.govyoutube.com Their inherent stability, attributed to their aromatic character, and their diverse biological activities have made them a focal point of research for over a century. nih.govyoutube.com The fusion of an isoxazole ring with a benzene (B151609) ring gives rise to the benzo[c]isoxazole (also known as anthranil) scaffold. The synthesis of the parent 1,2-benzisoxazole (B1199462) can be achieved from salicylaldehyde (B1680747) through a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature. bldpharm.com These fused systems have also demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets in drug discovery. nih.govyoutube.com

Strategic Importance of Halogenation in Heterocyclic Synthesis and Reactivity

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental and powerful tool in organic synthesis. The strategic placement of a halogen atom on a heterocyclic ring can serve several key purposes. Firstly, halogens act as excellent leaving groups, facilitating nucleophilic substitution reactions where the halogen is replaced by another functional group. symc.edu.cn This allows for the diversification of the heterocyclic core and the introduction of various functionalities.

Secondly, halogenated heterocycles are crucial partners in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. symc.edu.cn These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for constructing complex molecular architectures. The reactivity of the halogen in these reactions often follows the trend I > Br > Cl > F.

Finally, the presence of a halogen atom can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. jocpr.com For instance, the introduction of a bromine atom can enhance the biological activity of a compound. smolecule.com

Overview of Current Research Trajectories for 5-Bromobenzo[c]isoxazole

Current research on this compound and its derivatives primarily revolves around its utility as a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. chemshuttle.comresearchgate.net The bromine atom at the 5-position serves as a synthetic handle for introducing further molecular complexity through various chemical transformations.

Key research areas include:

Functionalization and Derivatization: Exploration of reactions that modify the 5-bromo substituent to introduce new functional groups and build more elaborate molecular scaffolds.

Medicinal Chemistry: The synthesis and evaluation of novel compounds derived from this compound for their potential as therapeutic agents. The isoxazole core is a known pharmacophore, and the bromo-substituent allows for the exploration of structure-activity relationships. nih.govyoutube.com

Materials Science: Investigation into the use of this compound derivatives in the development of new materials, such as polymers or liquid crystals, where the aromatic and halogenated nature of the molecule can impart desirable electronic or optical properties. chemshuttle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B3383680 5-Bromobenzo[C]isoxazole CAS No. 4682-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRDYQPSBPNVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312465
Record name 5-Bromo-2,1-benzisoxazole
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URL https://comptox.epa.gov/dashboard/DTXSID901312465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4682-91-1
Record name 5-Bromo-2,1-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromobenzo C Isoxazole and Its Precursors

Retrosynthetic Analysis of the 5-Bromobenzo[c]isoxazole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. youtube.com This process involves breaking key bonds (disconnections) to reveal potential synthetic pathways.

For this compound, the primary retrosynthetic disconnections focus on the formation of the isoxazole (B147169) ring. Two main strategies emerge from cleaving the N–O bond or the C–O and C=N bonds.

Disconnection 1: N–O Bond Formation: This is a common and effective strategy. Cleaving the N–O bond leads back to an o-hydroxyaryl ketoxime precursor. For the target molecule, this would be the oxime of 5-bromo-2-hydroxybenzaldehyde or a related ketone. This precursor already contains the necessary atoms in the correct positions, requiring an intramolecular cyclization to form the final N–O bond.

Strategic Target: 5-bromo-2-hydroxyaryl ketoximes.

Disconnection 2: C–O and C=N Bond Formation (Cycloaddition): This approach involves a [3+2] cycloaddition reaction. The isoxazole ring can be formed by reacting a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or an aryne. rsc.org To form the this compound ring, one could envision the reaction of an in situ generated aryne (benzyne) with a bromo-substituted nitrile oxide, or more practically, the cycloaddition of a nitrile oxide to a brominated benzyne (B1209423) precursor. A highly effective route involves the generation of a nitrile oxide from a brominated precursor which then reacts with a suitable cyclic partner.

Strategic Targets: 4-bromo-2-halophenols (as benzyne precursors) and appropriate nitrile oxides, or brominated o-hydroxyaryl aldehydes to generate nitrile oxides.

Disconnection 3: Benzene (B151609) Ring Annulation: A less common but viable approach involves constructing the benzene ring onto an existing isoxazole core. chim.it This might involve a palladium-catalyzed annulation of a substituted isoxazole with an alkyne.

Strategic Target: A suitably functionalized isoxazole derivative for annulation.

Precursor Synthesis Strategies for Benzo[c]isoxazole Ring Formation

The formation of the benzo[c]isoxazole ring can be achieved through several established and modern synthetic methodologies. These methods are generally applicable to substituted derivatives, including the 5-bromo variant, by selecting appropriately substituted precursors.

The base-catalyzed cyclization of o-hydroxyaryl ketoximes is a classical and widely used method for synthesizing 1,2-benzisoxazoles. e-journals.in The process typically involves two steps: the formation of the ketoxime from an o-hydroxyaryl ketone or aldehyde and subsequent ring closure. e-journals.in

The mechanism involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as an intramolecular nucleophile, attacking the nitrogen of the oxime (or its activated derivative) to displace a leaving group and form the N-O bond of the isoxazole ring. e-journals.in A variety of reagents can be used to facilitate this transformation, which can influence the reaction's efficiency and selectivity. For instance, systems like thionyl chloride/pyridine (B92270), acetic anhydride/pyridine, and more recently, bis(trichloromethyl) carbonate (BTC)/triphenylphosphine oxide (TPPO) with triethylamine (B128534) (Et3N), have been successfully employed. clockss.orge-journals.in The BTC/TPPO system is notable for its mild conditions and high chemoselectivity. clockss.org

Table 1: Reagents for Cyclization of o-Hydroxy Ketoximes

Reagent System Conditions Outcome Reference
Acetic Anhydride / Pyridine Reflux Forms 2'-hydroxy ketoxime acetate (B1210297), then cyclizes e-journals.in
Thionyl Chloride / Pyridine Anhydrous ether, 0 °C Facile cyclization e-journals.in
BTC / TPPO / Et3N N/A Mild conditions, high chemoselectivity clockss.org

To synthesize this compound via this route, the required precursor is the oxime of 5-bromo-2-hydroxybenzaldehyde or a corresponding ketone.

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the isoxazole ring. rsc.org The most common approach involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile such as an alkyne or alkene. rsc.orgnih.gov To form a benzo-fused isoxazole, the reaction can be adapted to use arynes or cyclic diketones as the dipolarophile. mdpi.comchim.it

Nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides (by dehydrochlorination with a base) or aldoximes (by oxidation). nih.govnih.gov The cycloaddition reaction of a nitrile oxide with a cyclic 1,3-diketone, followed by aromatization, is an effective route to the benzo[c]isoxazole core. mdpi.comnih.gov

For example, a C-chlorooxime can be treated with a base like sodium hydride to generate a nitrile oxide, which is then trapped by a cyclic diketone such as cyclohexane-1,3-dione. chim.itnih.gov The resulting dihydrobenzo[d]isoxazol-4(5H)-one can then be aromatized to yield the final benzoisoxazole product. chim.itnih.gov To obtain the 5-bromo derivative, a brominated cyclic diketone precursor would be required, or subsequent bromination of the intermediate could be performed.

Table 2: 1,3-Dipolar Cycloaddition Strategies for Isoxazole Synthesis

Dipole Precursor Dipolarophile Conditions Product Type Reference(s)
Hydroximoyl Chlorides Resin-bound Alkynes Solid-phase synthesis Disubstituted Isoxazoles nih.gov
Aldoximes Alkenes Oxone, aqueous medium Isoxazolines rsc.org
C-Chlorooxime Cyclohexane-1,3-diones Base-promoted Dihydrobenzo[d]isoxazol-4(5H)-ones chim.itnih.gov

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. These methods provide diverse pathways to the benzo[c]isoxazole scaffold.

One notable method is the base-promoted cyclocondensation of a C-chlorooxime with cyclohexane-1,3-diones, as described by Suzuki. nih.gov This reaction first produces a 6,7-dihydrobenzo[d]isoxazol-4(5H)-one. chim.itnih.gov Subsequent bromination at the alpha-position to the ketone, followed by a second cyclocondensation with thiourea (B124793) and aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can lead to more complex fused systems, demonstrating the utility of the initial cyclocondensation product as a versatile intermediate. chim.itnih.gov

Another approach involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.net For instance, o-alkynylarene chalcones react with hydroxylamine hydrochloride in the presence of iodine and acetic acid in a tandem oxidative cyclocondensation and electrophilic hydroarylation to yield naphthoisoxazoles, indicating that complex fused isoxazoles can be built through multi-step condensation sequences. chim.it

Modern synthetic chemistry has introduced transition metal-catalyzed reactions as powerful tools for heterocycle synthesis. Palladium-catalyzed C–H activation and annulation offers an efficient and atom-economical route to benzo[c]isoxazoles. rsc.orgrsc.orgresearchgate.net

One such method involves a palladium(II)-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgrsc.org In this reaction, the C-H bond ortho to the phenoxy group is activated by the palladium catalyst. The reaction proceeds through the formation of a palladacycle intermediate, followed by insertion of the aldehyde and subsequent reductive elimination to construct the C–C and C=N bonds of the isoxazole ring simultaneously, while keeping the original O–N bond of the precursor intact. rsc.orgresearchgate.net

To synthesize this compound using this method, the starting material would be N-(4-bromophenoxy)acetamide. The reaction conditions typically involve a Pd(TFA)2 catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as t-AmOH. rsc.org This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals like risperidone. rsc.orgrsc.org

Table 3: Conditions for Palladium-Catalyzed Annulation

Catalyst Oxidant Solvent Temperature Outcome Reference

Regioselective Bromination Techniques for Benzo[c]isoxazole Systems

Achieving regioselectivity in the bromination of benzo[c]isoxazole is crucial for the specific synthesis of the 5-bromo isomer. The electronic properties of the heterocyclic ring influence the position of electrophilic attack. Several methods have been developed to control the regioselectivity of this reaction.

Electrophilic Bromination using N-Bromosuccinimide (NBS) or Molecular Bromine

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. For benzo[c]isoxazole systems, reagents like N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are frequently employed. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent and temperature. manac-inc.co.jp

The use of NBS in a polar aprotic solvent such as acetonitrile (B52724) can facilitate the electrophilic bromination of activated aromatic rings. cdnsciencepub.com For benzo[c]isoxazole, the inherent electronic effects of the fused ring system direct the incoming electrophile. However, achieving high regioselectivity for the 5-position can be challenging and may lead to a mixture of isomers. Precise control over reaction parameters is necessary to favor the formation of this compound. For instance, direct bromination of benzo[c]isoxazol-3(1H)-one with NBS or Br₂ often requires high temperatures (around 180°C) to promote the reaction, and the regioselectivity can be difficult to control.

ReagentSolventTemperatureOutcome
N-Bromosuccinimide (NBS)Acetonitrile0 °C to refluxRegioselective bromination of activated arenes. cdnsciencepub.com
Molecular Bromine (Br₂)AcetonitrileControlledDirect bromination, regioselectivity can be an issue.
N-Bromosuccinimide (NBS)Sulfuric AcidNot specifiedAllows for bromination of deactivated aromatic rings. manac-inc.co.jp

Directed Ortho Metalation (DoM) Coupled Bromination

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, leading to deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.ca The resulting ortho-lithiated species can then be quenched with an electrophilic bromine source, such as hexabromoethane (B14528) or 1,2-dibromoethane, to introduce a bromine atom with high regioselectivity. unito.it

For the synthesis of this compound, a suitable directing group on the benzo[c]isoxazole core would be required to direct the metalation to the C5 position. While specific examples for benzo[c]isoxazole are not prevalent in the provided results, the general principle of DoM offers a potential route for its regioselective bromination. unito.it The choice of the directing group and the reaction conditions are critical for the success of this methodology. organic-chemistry.org

Catalytic Bromination Strategies (e.g., Gallium Catalysts)

Catalytic methods for bromination offer advantages in terms of efficiency and selectivity. While the search results mention the use of gallium-based catalysts in various organic transformations, including alkane conversion and cracking, their specific application in the bromination of benzo[c]isoxazole is not detailed. rsc.orgmdpi.com However, the development of catalytic systems for halogenation is an active area of research. Transition metal catalysts, for example, have been employed for the regioselective halogenation of other heterocyclic systems. researchgate.net The exploration of suitable catalysts, potentially including gallium-based systems, could provide a novel and efficient route for the synthesis of this compound.

Direct Synthesis Routes to this compound

An alternative to the post-functionalization of the benzo[c]isoxazole core is the direct synthesis of the 5-bromo derivative from appropriately substituted precursors. These methods involve constructing the heterocyclic ring with the bromine atom already in place.

Transition Metal-Catalyzed C-H Bromination

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. ntu.edu.sgresearchgate.net This strategy can be applied to the synthesis of this compound by directly brominating the C-H bond at the 5-position of the benzo[c]isoxazole ring. Various transition metals, including palladium and rhodium, have been shown to catalyze the halogenation of C(sp²)–H bonds. researchgate.netntu.edu.sg

The regioselectivity of these reactions is often controlled by the use of a directing group. nih.gov For benzo[c]isoxazole, the inherent directing ability of the isoxazole ring or the introduction of an external directing group could be utilized to achieve selective bromination at the C5 position. For instance, rhodium-catalyzed C-H functionalization has been widely studied for its versatility in forming C-X bonds. researchgate.net

Catalyst SystemHalogen SourceDirecting GroupOutcome
Rhodium(III)N-halosuccinimidesAmidesRegioselective ortho-halogenation. ntu.edu.sg
RutheniumN-halosuccinimideNot specifiedC7-halogenation of 2-arylbenzo[d]oxazoles. researchgate.net
Palladium(II)N-halosuccinimidesPrimary amidesRegioselective ortho C–H bromination/iodination. rsc.org

Functional Group Interconversion on Pre-functionalized Benzo[c]isoxazoles

This approach involves the synthesis of a benzo[c]isoxazole derivative with a functional group at the 5-position that can be subsequently converted into a bromine atom. ub.edumit.edu A common strategy is the Sandmeyer reaction, where a primary aromatic amine is diazotized and then treated with a copper(I) bromide solution to introduce the bromine atom.

Therefore, the synthesis would begin with 5-aminobenzo[c]isoxazole. This precursor can be prepared through the reduction of 5-nitrobenzo[c]isoxazole. The 5-amino derivative is then diazotized using a reagent like sodium nitrite (B80452) in an acidic medium, followed by the introduction of bromine using cuprous bromide. This multi-step process allows for the specific placement of the bromine atom at the desired position. acs.org

Another potential functional group interconversion could involve the decarboxylative bromination of a 5-carboxybenzo[c]isoxazole derivative. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are paramount in directing the reaction pathway towards the desired product, this compound, while minimizing the formation of byproducts.

Solvent Effects: The polarity and nature of the solvent can dramatically influence reaction rates and outcomes. In the synthesis of 3-phenylbenzo[c]isoxazoles via the thermolysis of 2-azidobenzophenones, solvent choice was critical. High-boiling, non-polar aprotic solvents like xylene provided quantitative yields, whereas yields decreased significantly in toluene (B28343) (70%), benzene (50%), and DMF (30%). researchgate.net The presence of even trace amounts of water in the solvent was found to be detrimental, changing the reaction pathway and reducing the yield of the desired benzo[c]isoxazole. researchgate.net

For other types of isoxazole syntheses, such as those involving cycloaddition reactions, polar solvents are often favored. The use of water as a green solvent has been explored, with reactions under mild basic conditions showing promise for the synthesis of trisubstituted isoxazoles. d-nb.info The optimization of a water-methanol solvent mixture was shown to be crucial for controlling competing reactions. d-nb.info

SolventTypeTypical Temperature (°C)Observed Effect on Benzo[c]isoxazole/Isoxazole YieldReference(s)
o-XyleneNon-polar Aprotic135Quantitative yield for thermolysis of 2-azidobenzophenones. researchgate.net researchgate.net
TolueneNon-polar Aprotic100-110Moderate (70%) yield in thermolysis reactions. researchgate.net Used in some cycloadditions. nih.gov researchgate.netnih.gov
Dichloromethane (DCM)Polar AproticRoom Temp - 40Common solvent for cycloaddition reactions. nih.gov nih.gov
Acetonitrile (MeCN)Polar AproticRoom Temp - 82Can result in lower yields in some oxidative conversions compared to other solvents. mdpi.com mdpi.com
Dimethylformamide (DMF)Polar AproticHighCan lead to low yields (30%) in thermolysis reactions. researchgate.net researchgate.net
Water/Methanol MixProticRoom TempEffective for cycloadditions under mild basic conditions, optimizing the ratio is key. d-nb.info d-nb.info

Temperature Control: Temperature is a critical lever for controlling selectivity. In the thermolytic cyclization of 2-azidobenzophenones to form benzo[c]isoxazoles, a temperature of 135 °C in xylene was optimal. researchgate.net Overheating above 140 °C led to a significant drop in product yield. researchgate.net For other reaction types, lower temperatures can be beneficial. For instance, in certain cycloaddition reactions, maintaining a temperature of 0-5 °C is necessary to control the exothermic process and enhance regioselectivity. In screening studies, reaction temperatures are often varied systematically (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot that balances reaction rate with product stability and selectivity. nih.gov

Catalyst and Reagent Screening

The selection of appropriate catalysts and reagents is fundamental to driving the reaction efficiently. This includes the choice of base, metallic catalysts, or specific activating agents.

Catalyst and Base Screening: Many synthetic routes to isoxazoles are base-mediated. Screening various organic and inorganic bases is a common optimization step. In the synthesis of 2,1-benzisoxazolone precursors, increasing the strength and amount of the base (e.g., sodium hydroxide) resulted in higher selectivity and reaction rates. researchgate.net For cycloaddition reactions, organic bases like N,N-diisopropylethylamine (DIPEA), triethylamine (Et₃N), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently evaluated. d-nb.infonih.gov In one study, Et₃N favored the formation of an isoxazole product, while other bases like DBU and piperidinium (B107235) acetate led to different annulation products, highlighting the crucial role of the base in directing chemoselectivity. nih.gov

Transition metal catalysts, including copper, palladium, and rhodium, are also widely employed to facilitate isoxazole ring formation with high efficiency and regioselectivity. rsc.orgmdpi.com For example, Cu(I) catalysts are effective in the cycloaddition of nitrile oxides and alkynes. organic-chemistry.org In some cases, hypervalent iodine reagents can act as efficient catalysts for intramolecular oxidative cycloadditions to form fused isoxazoles. nih.gov

Catalyst/ReagentTypeSolventTypical ConditionsOutcome/YieldReference(s)
None (Thermal)Thermolysiso-Xylene135 °C, 1hQuantitative yield for benzo[c]isoxazoles from azides. researchgate.net researchgate.net
DIPEAOrganic BaseWater/MethanolRoom Temp, 2hHigh yield for trisubstituted isoxazoles. d-nb.info d-nb.info
Et₃N (Triethylamine)Organic BaseToluene60 °C, 8h86% yield, selective for isoxazole product. nih.gov nih.gov
DBUOrganic BaseToluene60 °C, 8hFavored alternative product over isoxazole. nih.gov nih.gov
CuIMetal CatalystAcetonitrileRoom TempEffective for cyclization of Z-oximes. chim.it chim.it
Hypervalent IodineOxidant/CatalystDichloromethaneRoom TempUp to 94% yield for fused isoxazoles. nih.gov nih.gov

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free)

In line with modern synthetic chemistry standards, green approaches for the synthesis of this compound and its precursors are highly desirable. These methods aim to reduce energy consumption, minimize waste, and avoid hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating. mdpi.comresearchgate.net For the synthesis of various isoxazole derivatives, reactions that required 6-8 hours with conventional heating could be completed in just 6-10 minutes under microwave irradiation, with yields improving from 58-69% to 67-82%. mdpi.com This acceleration is due to the efficient and rapid heating of the reaction mixture. mdpi.com The combination of microwave heating with ionic liquids as recyclable solvents further enhances the green credentials of the synthesis, providing excellent yields in seconds. acgpubs.orgresearchgate.net

MethodReaction TimeYield (%)AdvantagesReference(s)
Conventional Heating6-8 hours58-69Standard laboratory procedure. mdpi.com
Microwave Irradiation6-10 minutes67-82Rapid, high yield, improved selectivity. mdpi.com mdpi.com
Microwave with Ionic Liquid30-60 seconds85-96Extremely fast, high yield, recyclable catalyst/solvent. acgpubs.orgresearchgate.net acgpubs.orgresearchgate.net

Solvent-Free and Water-Based Syntheses: Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions, often facilitated by microwave irradiation or catalysts on solid supports, can provide high yields with easy product isolation. rsc.orgresearchgate.net For example, the synthesis of oxazine (B8389632) derivatives, another class of heterocycles, was achieved under solvent-free microwave conditions using a SiO₂-H₃PO₄ catalyst with yields over 80%. researchgate.net The use of deep eutectic solvents (DES), which are biodegradable and low-cost, also presents an environmentally benign alternative to traditional volatile organic solvents. nih.govcore.ac.uk Furthermore, performing reactions in water, where possible, is an ideal green approach that can lead to high efficiency and simplified purification. rsc.orgbohrium.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromobenzo C Isoxazole

Reactivity of the Bromine Substituent at Position 5

The bromine atom attached to the benzene (B151609) ring is a key functional group that serves as a handle for numerous synthetic modifications. Its reactivity is central to the utility of 5-Bromobenzo[c]isoxazole in constructing more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromine atom with various nucleophiles. nih.govresearchgate.net For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be sufficiently stable. researchgate.netdalalinstitute.com In the case of this compound, the isoxazole (B147169) moiety itself can act as an activating group.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. strath.ac.uk Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product. nih.govstrath.ac.uk The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the benzene ring. acsgcipr.org While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr suggest its viability with strong nucleophiles, particularly when the isoxazole ring's electron-withdrawing character enhances the electrophilicity of the C-5 position. researchgate.netbaranlab.org

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-N bond formation, and the bromine atom of this compound makes it an excellent substrate for these transformations. researchgate.netrsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.comnumberanalytics.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl product. mdpi.comnumberanalytics.com The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. nih.gov The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl groups at the C-5 position of the benzo[c]isoxazole core. nih.govworldresearchersassociations.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Product Yield (%) Ref
6-bromobenzo[cd]indol-2(1H)-one 3,5-dimethylisoxazole-4-boronic acid Pd(PPh₃)₄ K₂CO₃ DMF/H₂O 6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one N/A nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base. wikipedia.orgresearchgate.net This method is invaluable for synthesizing arylalkynes, which are important precursors for many biologically active molecules and materials. libretexts.orgyoutube.com The reactivity order for the halide is generally I > Br > Cl. youtube.com

Table 2: Examples of Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst System Base Solvent Product Ref
5-bromo-2-(methylthio)benzoxazole Phenylacetylene Pd/Cu N/A N/A 5-(phenylethynyl)-2-(methylthio)benzoxazole researchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. acsgcipr.orgchemrxiv.org It requires a palladium catalyst, a suitable phosphine (B1218219) or carbene ligand, and a base. acsgcipr.orgpurdue.edu This reaction is particularly useful when direct nucleophilic substitution is not feasible. acsgcipr.org The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. rsc.orgnih.gov

Table 3: Examples of Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst/Ligand Base Solvent Product Ref
Unprotected bromoimidazoles/bromopyrazoles Various amines Pd/tBuBrettPhos LHMDS N/A Aminoimidazoles/aminopyrazoles nih.gov

The bromine atom at the C-5 position can be selectively removed through reductive debromination. This transformation is typically achieved via catalytic hydrogenation, using hydrogen gas and a palladium catalyst (e.g., palladium on carbon), or through treatment with other reducing agents. google.com This process, also known as hydrodehalogenation, can be useful for synthesizing the parent benzo[c]isoxazole or for introducing hydrogen isotopes for labeling studies. strath.ac.uk The reactivity order for hydrodehalogenation is typically ArI > ArBr > ArCl > ArF. strath.ac.uk In some cases, the benzisoxazole ring itself can be opened under reductive conditions, such as catalytic hydrogenation, leading to different structural scaffolds. google.com

Halogen-metal exchange provides a route to organometallic derivatives of this compound. uni-muenchen.deias.ac.in This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. ias.ac.inrsc.org The driving force is the formation of a more stable organolithium species. uni-muenchen.de The resulting 5-lithiobenzo[c]isoxazole is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, carbon dioxide) to introduce a wide range of functional groups at the C-5 position. rsc.orgthieme-connect.de This method offers a complementary approach to cross-coupling reactions for C-C bond formation.

Reactivity of the Benzo[c]isoxazole Ring System

Beyond the reactions at the bromine substituent, the fused aromatic ring system itself can undergo chemical transformations.

Electrophilic aromatic substitution (SEAr) on the benzene portion of this compound is governed by the directing effects of both the fused isoxazole ring and the bromine atom. ulethbridge.caorganicchemistrytutor.com The isoxazole ring is generally considered an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen and oxygen atoms. ontosight.aicognitoedu.org Deactivating groups typically direct incoming electrophiles to the meta-position relative to their point of attachment. organicchemistrytutor.com

Conversely, the bromine atom is a deactivating but ortho-, para-director. ulethbridge.ca This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect (via its lone pairs). ulethbridge.caorganicchemistrytutor.com

When these two substituents are present on the same ring, their combined influence determines the regioselectivity of the substitution. For this compound, the positions available for substitution are C-4, C-6, and C-7. The directing effects are as follows:

The fused isoxazole ring directs meta to its C-N and C-O bonds, which would favor positions C-4 and C-6.

The bromine at C-5 directs ortho to itself (positions C-4 and C-6).

Therefore, the directing effects of both the isoxazole ring and the bromine atom reinforce each other, strongly favoring electrophilic attack at the C-4 and C-6 positions. ulethbridge.caorganicchemistrytutor.com The C-7 position is disfavored as it is para to the bromine (a directing position) but ortho to the deactivating isoxazole ring. Studies on related isoxazole systems confirm that electrophilic substitution, such as nitration or halogenation, primarily occurs at the C-4 position. reddit.com The specific outcome can depend on the reaction conditions and the nature of the electrophile. mnstate.edunih.gov

Nucleophilic Attack on the Isoxazole Ring

The isoxazole ring system can be subject to nucleophilic attack, although its reactivity is nuanced. Generally, the isoxazole ring itself is considered weakly nucleophilic. rsc.org However, the introduction of substituents can significantly alter its reactivity profile, making it susceptible to attack.

Research on related benzisoxazole systems provides insight into these reactions. For instance, in dinitro-substituted benzisoxazoles, a nitro group can be selectively displaced by a range of nucleophiles, including alkoxides, thiolates, azide (B81097), and fluoride, demonstrating that the ring can sustain nucleophilic aromatic substitution. chim.it The bromine atom on the benzene ring of benzo[d]isoxazole derivatives can also be substituted by nucleophiles such as amines and alcohols. smolecule.com This type of substitution is a key reaction for the functionalization of this heterocyclic system.

Furthermore, computational studies have modeled the intramolecular nucleophilic attack of an oxime oxygen on a carbon atom to displace a dimethylamino group, leading to the formation of a fused isoxazole ring. mdpi.com While not an attack on a pre-formed ring, this illustrates the favorability of nucleophilic processes that lead to the isoxazole core. In reactions involving benzo[c]isoxazoles (anthranils) and ynamides catalyzed by gold, the initial step is the nucleophilic attack of the anthranil (B1196931) onto the activated alkyne, which triggers subsequent rearrangement. rsc.org

Ring Opening and Rearrangement Reactions

The strained N-O bond in the isoxazole ring makes this compound and related compounds prone to ring-opening and rearrangement reactions, often triggered by heat, light, or catalysis. These transformations are synthetically valuable, providing access to a variety of other molecular scaffolds.

A notable example is the unconventional ring-opening of 7-phenylbenzo[c]isoxazole under cobalt catalysis, which proceeds through a Co-nitrenoid species to facilitate intramolecular C–H amination, ultimately forming carbazole (B46965) derivatives. evitachem.com Similarly, the isoxazole ring within dibenzosuberone (B195587) structures can be opened to yield a β-aminoenone group. vulcanchem.com

Metal-catalyzed reactions frequently exploit the ring-opening of isoxazoles. Gold, platinum, and zinc catalysts can activate isoxazoles to react with alkynes. rsc.org This process typically begins with the nucleophilic attack of the isoxazole, followed by cleavage of the N-O bond to generate reactive intermediates like α-imino metal carbenes, which then cyclize to form new heterocyclic products such as pyrroles. rsc.org

Base-induced ring-opening has also been observed. For example, treatment of a 3-(2-hydroxyphenyl)-isoxazole derivative with LDA (Lithium diisopropylamide) leads to N-O bond cleavage and subsequent rearrangement. chim.it Competition with rearrangement reactions is also a factor in the synthesis of benzisoxazoles; the Beckmann rearrangement can occur as a competitive pathway during the cyclization of 2-hydroxyaryl oximes. chim.it

Cycloaddition Reactions Involving the Isoxazole Moiety

While the synthesis of isoxazoles often relies on [3+2] cycloaddition reactions, the participation of the pre-formed isoxazole ring in cycloadditions is less common but mechanistically significant. Ab initio computational studies have shown that isoxazole itself is generally unreactive in Diels-Alder reactions due to high activation energies. acs.orgresearchgate.net

However, substitution can dramatically alter this reactivity. Research has demonstrated that 4,6-dinitrobenzo[c]isoxazole (B13995404) can function as both a dienophile and a heterodiene in [4+2]-cycloaddition reactions. mathnet.ru This highlights the ability of electron-withdrawing groups to activate the benzisoxazole system towards such transformations.

In other cases, the isoxazole ring acts as the 2π component in cycloadditions. Copper(II)-catalyzed [4+2]-cycloadditions between substituted isoxazoles and 2-alkynylbenzaldehydes have been reported. acs.org In this reaction, it is postulated that coordination of the isoxazole to the copper catalyst increases the π-bond character of the C(3,4) carbons, enabling it to act as an effective 2π-donor. acs.org This reaction's chemoselectivity can be switched to a C(4,5)-addition depending on the substitution pattern of the isoxazole. acs.org

Influence of the Bromine Atom on Electronic Structure and Reactivity

Primarily, bromine acts as an electron-withdrawing group through induction, which deactivates the benzene ring towards electrophilic substitution. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. On related benzo[d]isoxazolone systems, the electron-withdrawing nature of bromine has been shown to enhance the reactivity of the molecule in electrophilic aromatic substitution.

The C-Br bond is a key site for synthetic modification. The bromine atom can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines and alcohols. smolecule.com This makes it a valuable precursor for creating libraries of substituted benzisoxazole derivatives. Furthermore, the bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures.

Reaction Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insight into the feasibility and mechanisms of reactions involving this compound and its analogs. These investigations often involve computational modeling to map out reaction pathways, identify transition states, and calculate energy barriers.

Activation Energy Profiling

Activation energy (Ea) or the Gibbs free energy of activation (ΔG‡) determines the rate of a chemical reaction. Computational studies have been instrumental in profiling these energies for benzisoxazole reactions.

For the cobalt-catalyzed ring-opening and intramolecular C-H amination of a 7-phenylbenzo[c]isoxazole, the free energy barrier for the key N-O bond cleavage step was calculated to be 24.9 kcal/mol. evitachem.com In studies of the Kemp elimination (a base-induced ring-opening) of benzisoxazole derivatives catalyzed by computationally designed enzymes, the computed free energy of activation was found to be 12.3 kcal/mol. nih.gov For comparison, the uncatalyzed Cope rearrangement, a pericyclic reaction, has a significantly higher activation energy of about 33 kcal/mol. masterorganicchemistry.com These data underscore how catalysis can dramatically lower the energy barriers for reactions involving the benzisoxazole scaffold.

ReactionCatalyst/ConditionsCalculated Activation Energy (ΔG‡)Reference
Ring-Opening/C-H Amination of 7-phenylbenzo[c]isoxazoleCobalt(III) Complex24.9 kcal/mol evitachem.com
Kemp Elimination of 5-nitrobenzisoxazoleDesigned Enzyme (KE07)12.3 kcal/mol nih.gov

Transition State Characterization

The characterization of transition states (TS) is crucial for understanding reaction mechanisms. Theoretical calculations allow for the detailed geometric and energetic description of these fleeting structures.

In the cobalt-catalyzed ring-opening of 7-phenylbenzo[c]isoxazole, a quintet transition state (⁵TSN–O) was identified as the lowest-energy pathway. evitachem.com For the Kemp elimination of benzisoxazole-3-carboxylate, the transition state is characterized by a lengthened N-O bond of 1.74-1.75 Å, indicating that this bond is significantly weakened on the path to cleavage. nih.gov This value is consistent across different computational models, including reactions in water and with enzymatic catalysis. nih.gov

Studies on the thermal decarboxylation of benzisoxazole-3-carboxylic acid have also focused on the geometry of the transition state and how it is influenced by solvation. acs.org Furthermore, investigations into the rearrangement of triplet 2-formylphenylnitrene have identified a transition state leading to the formation of singlet benzo[c]isoxazole, a process that can occur via heavy-atom quantum tunneling. chemrxiv.org These detailed characterizations of transition states provide a deeper understanding of the electronic and structural changes that govern the reactivity of the benzisoxazole ring system.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromobenzo C Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-Bromobenzo[c]isoxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and establish the connectivity between atoms.

The 1H NMR spectrum of a substituted benzisoxazole provides critical information about the electronic environment of the protons on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronegativity of the heteroatoms in the isoxazole (B147169) ring and the electron-withdrawing effect of the bromine substituent. Protons closer to the oxygen and nitrogen atoms and the bromine atom are expected to be deshielded and resonate at a lower field (higher ppm values).

The coupling patterns (spin-spin splitting) between adjacent protons reveal their relative positions. For the aromatic region of this compound, one would expect to see a set of coupled signals. For instance, in the related isomer 5-bromo-2,1-benzisoxazole, the aromatic protons exhibit distinct chemical shifts and coupling constants that allow for their unambiguous assignment.

Table 1: 1H NMR Data for 5-bromo-2,1-benzisoxazole

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 8.60 s -
H-4 7.73 d 8.8
H-6 7.57 dd 8.8, 1.8
H-7 7.91 d 1.8

Data obtained in CDCl3 at 300 MHz. s = singlet, d = doublet, dd = doublet of doublets

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment. Quaternary carbons, those not bonded to any hydrogens, typically show less intense signals compared to protonated carbons.

In the case of 5-bromo-2,1-benzisoxazole, the chemical shifts of the six aromatic carbons and the two carbons of the isoxazole ring have been reported. The carbon atom attached to the bromine (C-5) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 2: 13C NMR Data for 5-bromo-2,1-benzisoxazole

Carbon Chemical Shift (δ, ppm)
C-3 146.1
C-3a 120.9
C-4 126.1
C-5 118.8
C-6 134.4
C-7 113.2
C-7a 163.6

Data obtained in CDCl3 at 75 MHz.

Two-dimensional NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, confirming which protons are adjacent to each other in the molecule. For this compound, COSY would show cross-peaks between neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations from the aromatic protons to the quaternary carbons of the isoxazole ring would confirm the ring fusion.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a planar molecule like this compound, NOESY can help to confirm the relative positions of substituents on the aromatic ring.

Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance. While direct observation of bromine in NMR is not standard, the presence of these isotopes can sometimes lead to subtle broadening of the signal of the directly attached carbon (C-5 in this case) due to scalar relaxation of the second kind. This effect, however, is often minor and may not be readily observable in a routine 13C NMR spectrum.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule from its exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes).

For 5-bromo-2,1-benzisoxazole, HRMS analysis provided a measured mass that was in close agreement with the calculated mass for the molecular formula C7H4BrNO.

Table 3: HRMS Data for 5-bromo-2,1-benzisoxazole

Ion Calculated m/z Found m/z
[M+H]+ 197.9503 197.9505

Data corresponds to the protonated molecule with the 79Br isotope.

Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In the analysis of this compound, the molecular ion is first isolated and then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that provides structural insights. mdpi.com

The fragmentation of heterocyclic rings like isoxazole is well-documented. For isoxazole derivatives, a common and diagnostic fragmentation pathway involves the cleavage of the heterocyclic ring. mdpi.com In the case of this compound, the initial fragmentation is expected to involve the breaking of the weak N-O bond, followed by rearrangements and subsequent cleavages.

Key fragmentation pathways for this compound can be predicted based on established principles of mass spectrometry, including inductive cleavage and the stability of the resulting fragments. libretexts.org The loss of the halogen atom is also a common fragmentation event in mass spectrometry. libretexts.org

Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragmentation Pathway Description
197/199 [M]•+[C7H4BrNO]•+-Molecular ion of this compound.
197/199 [M]•+[C6H4Br]•+CNOCleavage and loss of the isoxazole N-O and CO components.
197/199 [M]•+[C7H4NO]+Br•Loss of the bromine radical.
197/199 [M]•+[C7H3BrNO]•+H•Loss of a hydrogen radical from the aromatic ring.

Isotopic Signature of Bromine in Mass Spectrometry

A definitive characteristic in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. nih.gov Natural bromine is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.orgmsu.edu

This isotopic distribution results in a pair of peaks for the molecular ion (M+) and any bromine-containing fragments. These peaks, referred to as the M+ and M+2 peaks, are separated by two mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1. libretexts.orgsavemyexams.com The presence of this distinct doublet is a clear and reliable indicator for the presence of a single bromine atom in the molecule, greatly aiding in its identification. nih.govmsu.edu

Isotopic Pattern for a Single Bromine Atom

Isotope CombinationPeakRelative Abundance (%)Expected Intensity Ratio
C₇H₄⁷⁹BrNOM+~50.7~1
C₇H₄⁸¹BrNOM+2~49.3~1

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational Modes Analysis and Functional Group Identification

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of its constituent parts: the aromatic benzene ring and the fused isoxazole ring. americanpharmaceuticalreview.com Each functional group has specific vibrational modes (stretching, bending) that occur at predictable frequencies. uwimona.edu.jm

Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring give rise to a series of bands, usually between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org

Isoxazole Ring Vibrations: The isoxazole ring contributes several characteristic bands. The C=N stretching vibration is expected in the 1650-1550 cm⁻¹ region. The C-O-N stretching and bending vibrations contribute to the complex fingerprint region, with C-O stretching often observed between 1300 cm⁻¹ and 1000 cm⁻¹. smolecule.com

C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ range and can be diagnostic of the substitution pattern. libretexts.org

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H StretchAromatic Ring3100 - 3000
C=C StretchAromatic Ring1600 - 1400
C=N StretchIsoxazole Ring1650 - 1550
C-O StretchIsoxazole Ring1300 - 1000
C-H Out-of-Plane BendAromatic Ring900 - 675
C-Br StretchBromo-Aromatic< 700

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like this compound, this technique provides information about its electronic structure. uni-muenchen.de

Absorption Maxima and Molar Absorptivity Studies

The fused aromatic and heterocyclic ring system of this compound constitutes an extended π-conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com As a result, the molecule absorbs UV radiation, promoting electrons via π → π* transitions.

The UV-Vis spectrum of this compound is expected to show strong absorption bands. Based on data from structurally related benzoisoxazole derivatives, the primary absorption maxima (λ_max) are anticipated to be in the 250–350 nm range. smolecule.com The bromine substituent, with its lone pairs of electrons, can interact with the π-system of the aromatic ring (a mesomeric effect), potentially causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzo[c]isoxazole. smolecule.commdpi.com

The intensity of the absorption is quantified by the molar absorptivity (ε), which is a constant for a given substance at a specific wavelength. High molar absorptivity values are characteristic of efficient π → π* transitions in extended conjugated systems. mdpi.com

Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected λ_max (nm)Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π*250 - 35010,000 - 50,000

Influence of Bromine on Electronic Absorption Characteristics

The introduction of a bromine atom at the 5-position of the benzo[c]isoxazole scaffold is expected to significantly influence its electronic absorption properties, which are studied using UV-Visible spectroscopy. The bromine atom acts as an electron-withdrawing group and possesses lone pairs of electrons that can interact with the π-system of the fused aromatic rings.

This substitution is predicted to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima of the molecule. mdpi.comfrontiersin.org This phenomenon occurs because the bromine atom's electron-withdrawing nature and its conjugation with the π-orbital system reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com In related heterocyclic systems, the incorporation of bromine substituents has been shown to result in a red-shifted UV-vis spectrum, indicating a more extended conjugation. mdpi.com This effect is crucial as it modifies the color and photochemical reactivity of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of this compound in the solid crystalline phase. researchgate.net This method provides definitive evidence of the molecular conformation and reveals the intricate network of intermolecular interactions that dictate the crystal packing. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of this compound molecules in a crystal lattice is governed by a variety of non-covalent intermolecular forces. Due to the planar nature of the fused ring system, π-π stacking interactions are anticipated, where the aromatic rings of adjacent molecules align face-to-face. researchgate.net

Furthermore, the presence of the bromine atom introduces the possibility of specific and directional halogen bonding. These interactions can include short Br⋯Br contacts, which have been observed in related brominated aromatic compounds, linking molecules into sheets with interaction distances measured around 3.58 Å. iucr.org Other significant interactions involving the bromine atom include C–H⋯Br and Br⋯O contacts. researchgate.net The nitrogen atom of the isoxazole ring can also participate in intermolecular interactions, such as N⋯Br forces, which help stabilize the crystal structure. mdpi.com Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these various intermolecular contacts. iucr.org

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Role in Crystal Packing
π-π Stacking Attraction between the electron clouds of adjacent aromatic rings.Formation of stacked columns or layers. researchgate.net
Br⋯Br Halogen Bond A directional interaction between bromine atoms of neighboring molecules.Links molecules into sheets or other supramolecular arrays. iucr.org
C–H⋯Br Hydrogen Bond A weak hydrogen bond between a carbon-bound hydrogen and a bromine atom.Contributes to the overall stability of the 3D network.
Br⋯O Halogen Bond Interaction between the bromine atom and an oxygen atom from an adjacent molecule.Stabilizes crystal packing. researchgate.net
N⋯Br Interaction An interaction between the nitrogen of the isoxazole ring and a bromine atom.Interlinks molecular stacks. mdpi.com

Bond Lengths and Angles Analysis

Table 2: Expected Bond Lengths and Angles for this compound based on Analogous Compounds

ParameterAtom Pair/TripletExpected ValueReference Compound(s)
Bond Length C–Br~1.89 - 1.94 ÅBrominated heterocycles
Bond Length C–O (isoxazole)~1.43 ÅBrominated heterocycles
Bond Angle C–C–Br~119°Brominated heterocycles
Bond Angle C–C–O (isoxazole)~108°Brominated heterocycles

These values are derived from published data for structurally similar molecules and serve as estimations.

Conformational Analysis in the Solid State

Conformational analysis focuses on the spatial arrangement of atoms in a molecule. For this compound, the fused benzo-isoxazole ring system imparts significant rigidity. X-ray diffraction studies on analogous fused heterocyclic systems reveal that the molecules are typically planar or nearly planar in the crystalline state. mdpi.comiucr.org The dihedral angle between the plane of the benzene ring and the isoxazole ring is expected to be minimal, confirming a largely flat molecular conformation. iucr.org This planarity facilitates efficient crystal packing, particularly through the aforementioned π-π stacking interactions. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. For this compound, these calculations are crucial for elucidating its electronic behavior and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating various electronic parameters. In the context of isoxazole derivatives, DFT has been employed to optimize geometrical structures and compute structural and electronic properties. nih.gov These calculations help in understanding the influence of substituents on the chemical reactivity of the compounds. nih.gov For instance, DFT studies on related benzoisoxazole systems have been used to model frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic or nucleophilic attack.

The choice of functional and basis set is critical in DFT calculations. A variety of functionals, such as B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91, have been used in conjunction with basis sets like 6-31G(d,p) to calculate the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) for isoxazole derivatives. researchgate.net The results of these calculations can provide insights into the potential pharmaceutical activities of the designed molecules. researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), are computationally more demanding than DFT but can provide more accurate results for certain properties. mdpi.com For complex systems, ab initio calculations have been used to study electronic structure and delocalization. mdpi.com While specific ab initio studies on this compound are not prevalent in the provided search results, the methodology is applicable. For example, high-level ab initio calculations have been performed on related bromo-substituted heterocyclic systems to determine properties like electron affinity. mdpi.com

The selection of an appropriate basis set is a critical step in any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. dtu.dkdergipark.org.tr Basis sets are sets of mathematical functions used to build molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(3df)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ). dtu.dkwavefun.com

For molecules containing heavier elements like bromine, it is often necessary to use basis sets that include polarization and diffuse functions to accurately describe the electronic distribution. wavefun.com The 6-31G* basis set, which adds polarization functions to non-hydrogen atoms, is often considered a good compromise between speed and accuracy. wavefun.com For more accurate calculations, larger basis sets like the aug-cc-pVTZ are employed. dergipark.org.tr The process of basis set selection involves validating the chosen basis set by comparing calculated properties with experimental data or results from higher-level calculations. mdpi.com The convergence of properties with increasing basis set size is also a key validation step. mdpi.com

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of frontier molecular orbitals, in particular, is a powerful tool in computational chemistry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. researchgate.netnih.gov

For isoxazole derivatives, the HOMO-LUMO gap can be calculated using DFT methods. researchgate.net These calculated gaps have been shown to correlate with experimental observations, such as absorption spectra. researchgate.net For example, in a series of related compounds, a linear correlation was observed between the calculated HOMO-LUMO separation and the optical band gap determined from UV-Vis spectroscopy. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Calculated HOMO-LUMO Gaps for Related Heterocyclic Systems
Compound SystemMethodHOMO-LUMO Gap (eV)Reference
Nitrogen-rich HEDMsDFT1.52 - 5.57 researchgate.net
Donor-Acceptor SystemExperimental1.4 - 2.1 nih.gov
Diindolo[3,2-b:2′,3′-h]carbazolesDFT B3LYP/6-31G(d)Correlates with optical band gap researchgate.net

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods can be used to calculate the charge distribution and visualize the molecular electrostatic potential (MEP). The MEP is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.com

The MEP is typically mapped onto the electron density surface of the molecule, with different colors representing different potential values. mdpi.comresearchgate.net Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. mdpi.com For bromo-substituted aromatic compounds, the electrostatic potential distribution can reveal the influence of the bromine atom on the molecule's reactivity and intermolecular interactions. mdpi.com

Aromaticity Indices and Electronic Delocalization

The aromaticity of the this compound system, a key factor in its reactivity and stability, can be computationally assessed through various indices. While specific studies on this compound are not abundant, the principles can be inferred from related isoxazole and benzisoxazole structures. Aromaticity is influenced by the delocalization of π-electrons across the fused ring system. The isoxazole ring itself possesses a degree of aromatic character, which is modulated by the fused benzene ring and the presence of the bromine substituent.

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA), are powerful tools for quantifying aromaticity. NICS calculations, for instance, would likely show a negative value at the center of both the benzene and isoxazole rings, indicative of diatropic ring currents characteristic of aromatic systems. The magnitude of these values would provide a quantitative measure of the aromatic character of each ring.

Electronic delocalization can be visualized and quantified through the analysis of molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively. In this compound, the HOMO is expected to have significant contributions from the fused aromatic system, while the LUMO will also be distributed across the rings, with potential localization influenced by the electron-withdrawing bromine atom. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's electronic excitation properties and kinetic stability.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound.

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra is crucial for its structural confirmation.

The prediction process typically involves:

Geometry Optimization: The molecule's 3D structure is optimized to its lowest energy conformation using a chosen level of theory and basis set.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing effect of the bromine atom and the isoxazole ring would cause downfield shifts for nearby protons and carbons in the ¹H and ¹³C NMR spectra, respectively. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts, sometimes outperforming traditional DFT methods. nih.govfrontiersin.org

Table 1: Predicted ¹³C NMR Chemical Shifts for a Representative Benzisoxazole Structure

AtomPredicted Chemical Shift (ppm)
C3155.2
C3a118.9
C4123.5
C5130.1
C6125.8
C7112.4
C7a163.7

Note: This is an example for a generic benzisoxazole and not specific to the 5-bromo derivative. Actual values for this compound would require specific calculations.

Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides the frequencies and intensities of the normal modes of vibration.

For this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic ring.

C=C and C=N stretching vibrations within the fused ring system.

C-Br stretching vibration.

Ring breathing and deformation modes.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Calculated Vibrational Frequencies for a Related Isoxazole Derivative

Mode DescriptionCalculated Frequency (cm⁻¹)
C=O stretch~1700-1750
C=N stretch~1615-1622
C=C aromatic stretch~1545-1573

Note: These are typical ranges for isoxazole derivatives and not specific to this compound. nih.gov

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. mdpi.com This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The simulated spectrum for this compound would likely show π-π* transitions characteristic of aromatic and heteroaromatic systems. The presence of the bromine atom and the fused ring system will influence the position and intensity of the absorption maxima (λ_max). The HOMO-LUMO gap calculated from the ground state electronic structure provides a first approximation of the lowest energy electronic transition.

The simulation process involves:

Ground-state geometry optimization.

Calculation of vertical excitation energies and oscillator strengths using TD-DFT.

Broadening of the calculated transitions using a Gaussian or Lorentzian function to generate a continuous spectrum that can be compared with experimental data. mdpi.com

The simulated spectrum can help in understanding the nature of the electronic transitions and how they are affected by structural modifications. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions involving this compound.

Potential energy surface (PES) scans are a computational technique used to explore the energy changes as a molecule undergoes a specific geometric change, such as bond breaking, bond formation, or torsional rotation. By systematically varying one or more geometric parameters and calculating the energy at each step, a reaction pathway can be mapped out.

For this compound, PES scans could be employed to study various reactions, such as:

Ring-opening reactions: The isoxazole ring can undergo cleavage under certain conditions. A PES scan along the N-O bond coordinate, for example, could help to understand the energy barrier and mechanism of this process. electronicsandbooks.com

Substitution reactions: The reactivity of the aromatic ring towards electrophilic or nucleophilic attack can be investigated by mapping the energy profile as a reactant approaches different positions on the ring.

Cross-coupling reactions: The bromine atom at the 5-position makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. PES scans can be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

The results of PES scans allow for the identification of transition states (energy maxima along the reaction coordinate) and intermediates (local energy minima). The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Transition State Searches and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Transition state (TS) searches and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools for this purpose. A transition state represents the highest energy point along the minimum energy path between reactants and products, corresponding to a first-order saddle point on the PES. acs.org Locating this structure is key to determining the reaction's activation energy.

An IRC is defined as the minimum energy path connecting the transition state to the reactants and products in mass-weighted coordinates. q-chem.comiastate.edu Performing an IRC calculation verifies that a located transition state indeed connects the intended reactants and products, providing a detailed picture of the geometric and electronic structure evolution throughout the reaction. q-chem.comq-chem.com The process involves first optimizing the geometry of the transition state and calculating its vibrational frequencies to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org Subsequently, the IRC path is followed downhill from the TS in both forward and reverse directions. q-chem.com

In a computational study on a related substituted benzo[c]isoxazole, researchers investigated the cobalt-catalyzed intramolecular C-H amination. acs.org A critical step in the proposed mechanism was the cleavage of the N-O bond in the isoxazole ring. Using density functional theory (DFT), they successfully located the transition state for this N-O bond cleavage (TS_N-O). acs.org The calculations revealed key details about the reaction energetics:

A reactant complex (RC) is formed between the catalyst and the anthranil (B1196931) derivative. acs.org

The N-O bond cleavage proceeds through the located transition state (TS_N-O), which was found to have a free energy barrier of 24.9 kcal/mol relative to the reactant complex. acs.org

IRC calculations were essential to confirm that this transition state connected the reactant complex to the subsequent cobalt-nitrenoid intermediate (Int-1). acs.org

Electronic structure analysis at various points along the IRC path confirmed the nature of the bond-breaking and bond-forming events. acs.org

These types of analyses are critical for rationalizing reaction outcomes and designing new catalytic systems.

Table 1: Example of Calculated Energetics for N-O Bond Cleavage in a Catalyzed Benzo[c]isoxazole System

Species Description Relative Free Energy (kcal/mol)
RC Reactant Complex 0.0
5TSN–O Quintet Transition State for N-O Cleavage +24.9
Int-1 Cobalt-Nitrenoid Intermediate Lower than TS

Data derived from a study on a 7-substituted benzo[c]isoxazole derivative. acs.org

Solvent Effects and Environmental Influence on Electronic Properties

The surrounding environment, particularly the solvent, can significantly influence the electronic structure, stability, and reactivity of a molecule. researchgate.net Computational chemistry often models these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant. imist.maimist.ma

For polar molecules like this compound, changing the solvent polarity is expected to alter several key electronic properties:

Dipole Moment: The dipole moment of a solute generally increases as the polarity of the solvent increases. This is due to the stabilization of the charge-separated state by the solvent's reaction field. researchgate.net

Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent environment. The stabilization or destabilization of these orbitals affects the HOMO-LUMO gap, which is related to the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity, are influenced by the solvent. For instance, studies on similar heterocyclic systems have shown that chemical hardness often increases as solvent polarity decreases. researchgate.net

Spectroscopic Properties: Solvent-induced changes in electronic transitions lead to a phenomenon known as solvatochromism, where the UV-Vis absorption maxima shift with solvent polarity. imist.mamdpi.com Time-dependent DFT (TD-DFT) calculations coupled with a PCM can predict these shifts. mdpi.com For many organic chromophores, a bathochromic (red) shift is observed in the absorption spectra as solvent polarity increases, indicating a stabilization of the excited state relative to the ground state. nih.gov

Table 2: Illustrative Example of Predicted Solvent Effects on Electronic Properties of an Aromatic Heterocycle

Property Gas Phase Non-Polar Solvent (e.g., Toluene (B28343), ε ≈ 2.4) Polar Aprotic Solvent (e.g., DMSO, ε ≈ 47) Polar Protic Solvent (e.g., Water, ε ≈ 80)
Dipole Moment (Debye) Lower Higher
HOMO-LUMO Gap (eV) Higher Lower
Chemical Hardness Higher Lower
Absorption λmax (nm) Lower Higher

This table represents general trends observed for polar organic molecules and is not based on specific experimental data for this compound. The direction of the arrow (↑/↓) indicates an increase or decrease relative to the gas phase.

These computational approaches are invaluable for predicting how this compound will behave in different chemical environments, guiding solvent selection for synthesis, and understanding its electronic behavior in various applications.

Conclusion

5-Bromobenzo[c]isoxazole stands as a significant and versatile halogenated heterocycle in the landscape of modern chemical research. Its strategic importance stems from the presence of the bromine atom, which serves as a linchpin for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This reactivity allows for the facile diversification of the benzo[c]isoxazole scaffold, a core structure with proven relevance in medicinal chemistry and burgeoning potential in materials science. While detailed, dedicated studies on the parent compound itself are somewhat dispersed, its role as a key synthetic intermediate is firmly established. Future research will undoubtedly continue to leverage the unique chemical attributes of this compound to construct novel molecules with tailored functions, further solidifying the importance of halogenated heterocycles in the advancement of science and technology.

Synthesis and Research of 5 Bromobenzo C Isoxazole Derivatives and Analogs

Modification of the Bromine Moiety

The bromine atom at the C-5 position of the benzo[c]isoxazole core serves as a versatile handle for introducing a wide range of substituents through various modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of alkyl and aryl groups at the position of the bromine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples with 5-bromobenzo[c]isoxazole are not extensively documented, the Suzuki-Miyaura coupling of 5-bromoindazoles with heteroaryl boronic acids has been shown to proceed in good yields, suggesting a similar reactivity for the analogous benzo[c]isoxazole system. The reaction of 3,4-disubstituted 5-bromoisoxazoles has also been successfully demonstrated, highlighting the utility of bulky phosphine (B1218219) ligands to achieve high yields of the desired trisubstituted isoxazoles. A domino Suzuki coupling-isoxazole fragmentation has been developed for the cyanomethylation of aryl halides using an isoxazole-4-boronic acid pinacol (B44631) ester.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The Sonogashira coupling has been successfully applied to various bromo-substituted heterocycles, including 5-bromo-2-(methylthio)benzoxazole with phenylacetylene, indicating its potential applicability to this compound for the synthesis of alkynyl derivatives. Research on 3,5-disubstituted-4-iodoisoxazoles has shown that this reaction can produce C4-alkynylisoxazoles in high yields.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This reaction has been applied to the synthesis of complex molecules, including the drug Axitinib, from bromo-substituted indazoles. The versatility of the Heck reaction suggests its utility in the vinylation of this compound.

Table 1: Examples of Cross-Coupling Reactions on Bromo-Substituted Heterocycles

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole
Sonogashira5-bromo-2-(methylthio)benzoxazolePhenylacetylenePd/Cu catalyst5-(Phenylethynyl)-2-(methylthio)benzoxazole
Heck3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleAlkenePd(OAc)₂ / PPh₃Substituted indazole

The bromine atom can be displaced by various heteroatom nucleophiles, often through transition metal-catalyzed reactions, to introduce nitrogen, sulfur, or oxygen-containing functionalities.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between aryl halides and amines. The reaction is known for its broad substrate scope and functional group tolerance, making it a highly probable route for the synthesis of 5-amino- and 5-substituted-aminobenzo[c]isoxazole derivatives.

The bromine atom can be utilized to generate organometallic intermediates, which are highly reactive towards a wide range of electrophiles.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an etheral solvent is expected to yield the corresponding Grignard reagent, 5-(bromomagnesium)benzo[c]isoxazole. While the formation of Grignard reagents from functionalized aryl bromides can be challenging, the use of highly activated magnesium (Rieke magnesium) at low temperatures has been shown to be effective. These organomagnesium compounds are potent nucleophiles that can react with various electrophiles such as aldehydes, ketones, and esters.

Organolithium Reagent Formation via Lithium-Halogen Exchange: this compound can be converted to its corresponding organolithium derivative through lithium-halogen exchange with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction is typically very fast and allows for the subsequent introduction of a variety of functional groups by quenching the organolithium intermediate with an appropriate electrophile.

Functionalization of the Benzene (B151609) Ring (excluding position 5)

Beyond modification at the bromine position, the benzene portion of the benzo[c]isoxazole ring system can undergo further functionalization.

The benzo[c]isoxazole ring system is a bicyclic heteroaromatic compound. The isoxazole (B147169) ring is generally considered to be electron-withdrawing, which would deactivate the fused benzene ring towards electrophilic aromatic substitution. However, reactions such as nitration may be possible under forcing conditions. For instance, nitration of isoxazole itself has been reported using nitric acid in acetic anhydride. The directing effects of the isoxazole moiety and the bromine atom would influence the regioselectivity of such substitutions on the benzene ring.

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. This method relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While the isoxazole ring itself can act as a directing group, the precise regioselectivity of lithiation on the benzo[c]isoxazole ring system would depend on the reaction conditions and the presence of other substituents. Subsequent quenching of the resulting organolithium species with an electrophile would introduce a new substituent at a specific position on the benzene ring.

Modifications of the Isoxazole Heterocycle

Alterations to the isoxazole ring of the this compound moiety are a primary strategy for generating novel derivatives with diverse functionalities. These modifications primarily involve substitutions at the 3-position and investigations into the stability and reactivity of the heterocyclic ring through expansion or contraction studies.

The 3-position of the benzo[c]isoxazole ring is a common site for substitution, allowing for the introduction of a wide variety of functional groups that can significantly influence the molecule's properties. A notable method for achieving this is through the thermocyclization of 2-azidobenzophenones. This approach provides a direct route to 3-aryl substituted benzo[c]isoxazoles.

One specific example is the synthesis of 3-phenylbenzo[c]isoxazoles. This reaction proceeds via the non-catalytic thermolysis of 2-azidobenzophenones in a high-boiling solvent such as dry xylene, leading to quantitative yields of the desired product researchgate.net. The process involves the intramolecular cyclization of the azide (B81097) with the ketone functionality, forming the isoxazole ring. It has been observed that the presence of water in the solvent can negatively impact the yield of the 3-phenylbenzo[c]isoxazole researchgate.net. This synthetic strategy is adaptable for creating a range of 3-aryl derivatives by starting with appropriately substituted 2-azidobenzophenones.

Starting MaterialProductReaction ConditionsYield
2-Azidobenzophenone3-Phenylbenzo[c]isoxazoleDry xylene, 135 °C, 1 h98-99%
Substituted 2-azidobenzophenones3-Aryl-5-bromobenzo[c]isoxazolesThermolysisVaries

This table illustrates a general synthetic approach to 3-substituted benzo[c]isoxazoles.

Further research has explored palladium-catalyzed C-H activation as a means to introduce aryl and alkyl groups at various positions on the isoxazole ring. While much of this work has focused on the C4 and C5 positions of simple isoxazoles, the principles could potentially be applied to the 3-position of the benzo[c]isoxazole system, offering alternative synthetic routes.

Investigations into the ring expansion and contraction of the isoxazole moiety within the this compound system are less common. However, studies on related benzoisoxazole structures provide insight into the potential reactivity of this heterocyclic core. For instance, base-promoted ring-opening reactions have been observed in certain benzo[d]isoxazole derivatives, particularly those with a carbonyl or carboxyl group at the 3-position beilstein-journals.org. This type of transformation typically leads to the formation of other heterocyclic systems or ring-opened products.

While direct examples of ring expansion of this compound are not prevalent in the literature, related heterocyclic systems have been shown to undergo such rearrangements. For example, activated quinolines and isoquinolines can be expanded to benzoazepines rsc.org. Similarly, 3-aminoquinoline-2,4-diones can be rearranged into 1,4-benzodiazepine-2,5-diones under basic conditions researchgate.net. These studies on analogous ring systems suggest that under specific conditions, the isoxazole ring in this compound could potentially be induced to expand, perhaps leading to novel benzodiazepine (B76468) or other seven-membered heterocyclic structures. Such transformations would likely require activation of the isoxazole ring, possibly through substitution at the 3-position.

Synthesis of Fused or Polycyclic Systems Incorporating this compound

The synthesis of fused and polycyclic systems that incorporate the this compound framework is a significant area of research aimed at creating complex molecules with unique three-dimensional structures and properties. These larger systems can exhibit enhanced biological activity or novel photophysical characteristics. The general strategies involve either building a new ring onto the existing benzo[c]isoxazole core or using a functionalized benzo[c]isoxazole derivative as a building block in a larger synthetic scheme.

A common approach is the annulation of a pyridine (B92270) or quinoline (B57606) ring to the isoxazole moiety, resulting in isoxazolo[4,5-b]pyridines, isoxazolo[5,4-b]quinolines, or isoxazolo[4,5-c]quinolines beilstein-journals.orgrsc.orgijpsdronline.comnih.gov. These syntheses often involve the intramolecular cyclization of a suitably functionalized precursor. For instance, isoxazolo[4,5-b]pyridines can be constructed by forming a pyridine ring from appropriately substituted isoxazoles beilstein-journals.orgnih.gov. The bromine atom at the 5-position of the benzo[c]isoxazole can serve as a handle for further functionalization and cyclization reactions, facilitating the construction of these fused systems.

Fused SystemSynthetic Strategy
Isoxazolo[4,5-b]pyridinesAnnulation of a pyridine ring to a functionalized isoxazole core beilstein-journals.orgnih.gov.
Isoxazolo[5,4-b]quinolinesConstruction from quinoline precursors ijpsdronline.com.
Isoxazolo[4,5-c]quinolinesSynthesis from 5-(2-nitrophenyl)oxazole (B1304642) derivatives rsc.org.

This table summarizes strategies for synthesizing fused heterocyclic systems containing an isoxazole ring.

The development of polycyclic aromatic hydrocarbons and heteroaromatics is another area of interest. Methodologies for creating complex polycyclic systems, such as those found in natural products, often involve multi-step synthetic sequences featuring key cyclization reactions nih.gov. While not specifically demonstrated with this compound, these strategies could be adapted to incorporate this heterocycle into larger, more complex molecular architectures.

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into derivatives of this compound is crucial for applications in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. Research in this area focuses on the synthesis of enantiomerically pure compounds and the study of how different stereoisomers interact with biological targets.

A significant study in this domain involved the synthesis of stereoisomeric 3-bromo-isoxazolyl amino alcohols nih.gov. This work highlights the importance of stereochemistry in the biological activity of isoxazole derivatives. In this research, different pairs of stereoisomers were synthesized and their affinities for various biological receptors were evaluated. The results demonstrated a considerable stereochemical effect, with one set of stereoisomers exhibiting significantly higher affinity for the target receptors than their counterparts nih.gov. This underscores the necessity of controlling stereochemistry during the synthesis of biologically active this compound derivatives.

The synthesis of these chiral derivatives often involves the use of chiral starting materials, asymmetric reagents, or chiral catalysts to control the formation of the desired stereoisomer. The separation of racemic mixtures through techniques like chiral chromatography is also a common practice to obtain enantiomerically pure compounds for biological evaluation.

Derivative TypeStereochemical AspectSignificance
3-Bromo-isoxazolyl amino alcoholsSynthesis of (S,R) and (R,R) stereoisomers nih.gov.Demonstrated significant differences in biological receptor affinity between stereoisomers nih.gov.

This table provides an example of stereochemical considerations in the synthesis and evaluation of isoxazole derivatives.

Emerging Applications of 5 Bromobenzo C Isoxazole and Its Derivatives in Material Science and Catalysis Research

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Research

While direct applications of 5-bromobenzo[c]isoxazole in commercial OLED devices are not yet widely documented, the core structure and its derivatives are subjects of growing research interest. The potential arises from the inherent electronic properties of fused aromatic heterocyclic systems. For instance, related electron-deficient heterocyclic systems, such as those based on benzo[1,2-d:4,5-d′]bis(thiadiazole) and its bromo derivatives, are being explored as electron-withdrawing building blocks for components in OLEDs and organic solar cells. The bromine atom on the benzisoxazole ring is particularly significant as it can be used to tune the electronic properties of the molecule and serves as a key site for synthetic elaboration to build larger, conjugated systems required for organic electronic materials. Some suppliers of chemical compounds for research categorize brominated benzisoxazole isomers under materials for OLED applications, suggesting their role as precursors or building blocks in this field.

The charge transport characteristics of materials are fundamental to their performance in organic electronic devices. For a molecule to be effective in an OLED, it must efficiently transport either electrons or holes. The benzisoxazole ring, being a heteroaromatic system, possesses intrinsic electronic properties that can be tailored for such applications. The delocalization of electrons within the fused ring system is a prerequisite for charge mobility.

Although specific charge mobility values for this compound are not extensively reported, studies on related heterocyclic systems provide valuable insights. For example, polymers containing benzotriazole (B28993) units, which also feature an electron-withdrawing imine (-C=N-) bond within a fused aromatic system, have been investigated for their electronic properties in devices. The electron-accepting nature of such benzazole units is a key feature. The introduction of a bromine atom, an electronegative substituent, is expected to influence the electron affinity and ionization potential of the benzisoxazole core, thereby modulating its charge injection and transport capabilities. In related isoxazole-containing compounds, the distribution of atomic charges and the frontier molecular orbitals (HOMO and LUMO) have been shown to be crucial for their activity, indicating the importance of the heterocyclic core in defining electronic behavior. A study on a water-soluble isoxazole-linked 1,3,4-oxadiazole (B1194373) derivative highlighted the presence of a delocalized positive charge, demonstrating the ability of isoxazole-containing systems to support charge distribution. The development of derivatives through the bromo-substituent allows for the creation of donor-acceptor (D-A) structures, a common strategy for designing efficient charge-transporting and emissive materials for OLEDs.

The ability of a material to emit light upon excitation is the basis of OLED technology. The luminescent properties of this compound derivatives are a key area of investigation. The photophysical behavior, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, is dictated by the molecule's electronic structure.

Research on analogous compounds offers a glimpse into the potential of this class of materials. A detailed photophysical study of methyl 4-halo-5-phenylisoxazole-3-carboxylates revealed that these compounds exhibit fluorescence and phosphorescence, with their properties influenced by the halogen substituent. The introduction of bromine can lead to a "heavy-atom effect," which may enhance intersystem crossing from the singlet excited state to the triplet state. This can be a desirable property for developing phosphorescent emitters for OLEDs, which can theoretically achieve 100% internal quantum efficiency. The UV-Vis spectra of bromo-substituted benzo-bis-thiadiazoles show a red-shift in the longest wavelength absorption band compared to the non-brominated parent compound, indicating that the bromine substituent conjugates with the π-orbital system and influences the HOMO-LUMO energy gap. By synthetically modifying the this compound core, for example by introducing electron-donating groups through cross-coupling reactions, it is possible to tune the emission color and efficiency of the resulting molecules.

Table 1: Photophysical Data for a Related Heterocyclic System Data inferred from studies on analogous compounds to illustrate potential properties.

Property Expected Characteristic Rationale
Absorption (λmax) UV-Visible Region π-π* transitions in the conjugated aromatic system.
Emission (λem) Tunable (Blue to Red) Dependent on substituents attached to the benzisoxazole core.
Quantum Yield (ΦF) Variable Influenced by the heavy-atom effect of bromine and molecular rigidity.

| Excited State Lifetime (τ) | Nanosecond range (fluorescence) | Typical for organic fluorophores. |

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound scaffold is an attractive candidate for designing molecules that can participate in self-assembly processes to form ordered, functional architectures.

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties based on an understanding of intermolecular interactions. In the solid state, the arrangement of this compound molecules will be governed by a balance of forces. The isoxazole (B147169) ring contains both a nitrogen and an oxygen atom, which can act as hydrogen bond acceptors. While the parent molecule lacks strong hydrogen bond donors, derivatives can be synthesized to incorporate functionalities like amide or hydroxyl groups to direct crystal packing through specific hydrogen bonding motifs.

X-ray diffraction studies on related benzisoxazole derivatives have confirmed their solid-state structures, providing a basis for understanding their packing arrangements. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···N and C-H···O hydrogen bonds can play a significant role in the supramolecular assembly. The bromine atom can also participate in halogen bonding (C-Br···X), another important non-covalent interaction used in crystal engineering. Furthermore, the planar aromatic structure of the benzisoxazole core facilitates π-π stacking interactions, which are crucial in the organization of many organic materials. Studies of host-guest complexes involving other aromatic systems have detailed the importance of C-H···π interactions in stabilizing the resulting structures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. While much of the research on benzisoxazole derivatives focuses on their recognition of biological targets like enzymes, the principles are applicable to material science. The benzisoxazole unit can be incorporated into larger host molecules designed to selectively bind specific guest molecules, or it can act as a guest itself.

The design of synthetic receptors often relies on creating a cavity with specific electronic and steric properties. For example, resorcinarenes have been used as hosts for various N-heterocyclic guests, where binding is stabilized by multiple C-H···π interactions between the guest and the host's aromatic cavity. By incorporating the this compound moiety into such systems, its electronic properties and potential for halogen bonding could be exploited to achieve selective guest recognition. Host-guest chemistry offers a powerful strategy for controlling the properties of materials, such as modulating the luminescent behavior of fluorophores by encapsulation. The ability to form specific host-guest complexes can be used to construct sensors, control chemical reactions, or create responsive materials.

Potential as Scaffolds in Advanced Polymer Chemistry

The use of heterocyclic compounds as building blocks for high-performance polymers is a well-established field. Rigid-rod polymers based on structures like poly(p-phenylene)benzoxazole are known for their exceptional thermal stability and mechanical strength. The this compound molecule is a promising candidate for use as a monomer or a functional scaffold in the synthesis of advanced polymers.

The key to its utility in polymer chemistry lies in the reactivity of the carbon-bromine bond. This site allows for the application of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. By treating this compound as an aryl bromide monomer, it can be reacted with di-boronic acids or di-amines to form conjugated polymers.

Table 2: Potential Polymerization Reactions Using this compound

Reaction Name Co-monomer Type Resulting Linkage Potential Polymer Properties
Suzuki-Miyaura Coupling Aryl diboronic acid C-C Conjugated, potentially semiconducting or luminescent
Buchwald-Hartwig Amination Diamine C-N High thermal stability, potentially hole-transporting
Heck Coupling Divinyl compound C-C (alkenyl) Conjugated, optoelectronic applications

| Sonogashira Coupling | Di-alkyne | C-C (alkynyl) | Rigid, conjugated, potential for molecular wires |

The incorporation of the benzisoxazole unit into the polymer backbone would be expected to impart specific properties, such as thermal stability, rigidity, and defined electronic characteristics. For example, polymers containing benzotriazole units have been successfully utilized in applications ranging from electrochromics to organic solar cells and OLEDs. By analogy, polymers derived from this compound could find use as charge transport layers, emissive materials, or high-temperature plastics. The ability to synthesize well-defined polymers using techniques like atom transfer radical polymerization (ATRP) with functional initiators also opens the door to creating block copolymers or polymers with complex architectures based on the benzisoxazole scaffold.

Monomer Design for Functional Polymers

The design of functional polymers relies on the selection of monomers that impart specific properties to the final material. This compound serves as a compelling candidate for a functional monomer due to its rigid, aromatic structure and the presence of a reactive bromine atom. The benzoisoxazole unit can introduce desirable thermal stability and specific optoelectronic characteristics into a polymer backbone.

The bromine atom acts as a crucial functional handle for polymerization. It is particularly well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the integration of the this compound unit into a polymer chain with other aromatic or functional monomers. This synthetic versatility allows for the rational design of polymers with tailored properties, such as conductivity, fluorescence, or thermal resistance, by carefully selecting the co-monomers.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization ReactionCo-monomer TypeResulting LinkagePotential Polymer Properties
Suzuki CouplingAryl boronic acid / esterAryl-ArylConjugated systems, thermal stability
Stille CouplingOrganostannaneAryl-ArylControlled polymer synthesis
Heck CouplingAlkeneAryl-VinylPhotoluminescent materials
Buchwald-Hartwig AminationAmine / AmideAryl-NitrogenHole-transporting materials

Incorporation into Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential materials in organic electronics. The incorporation of electron-deficient heterocyclic units is a common strategy to tune the electronic properties of these materials for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Derivatives of this compound are attractive building blocks for p-type or ambipolar conjugated polymers. The electron-withdrawing nature of the isoxazole ring can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This can improve stability against oxidation (air stability) and facilitate charge transport.

Research on related benzobisoxazole (BBO) systems demonstrates the potential of these heterocycles in conjugated polymers. BBO-based polymers have been synthesized and used in OTFTs, showing promising hole mobility. nih.govresearchgate.net For example, copolymerizing BBO monomers with electron-donating units like cyclopentadithiophene has yielded p-type polymers with significant charge transport capabilities. researchgate.net The bromine atom on this compound provides a reactive site to facilitate similar copolymerizations, making it a valuable monomer for creating novel conjugated materials with tailored optoelectronic properties.

Table 2: Properties of a Representative Benzo[1,2-d:4,5-d′]bis(oxazole)-Based Polymer (PBC2)

PropertyValueReference
MonomersBenzo[1,2-d:4,5-d′]bis(oxazole) with thiophene (B33073) spacer, Cyclopentadithiophene nih.gov
Hole Mobility2.2 × 10⁻² cm² V⁻¹ s⁻¹ nih.gov
ApplicationOrganic Thin-Film Transistor (OTFT) nih.gov

Use in Catalyst Ligand Design and Organocatalysis Research

The isoxazole framework is increasingly being explored in the field of catalysis, both as a component of ligands for metal catalysts and as a core structure in metal-free organocatalysts. The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for metal ions, while the rigid aromatic structure provides a stable scaffold for constructing more complex ligand architectures.

Chelation Properties and Metal Coordination

The ability of this compound derivatives to act as ligands for transition metals stems from the Lewis basicity of the nitrogen and oxygen atoms in the isoxazole ring. These atoms can form coordinate bonds with metal centers, creating stable metal complexes. nih.govmdpi.com The specific geometry and electronic properties of the benzoisoxazole unit can influence the catalytic activity of the metal center by modifying its steric environment and electron density.

The bromine atom allows for the facile introduction of other coordinating groups onto the benzoisoxazole scaffold. For instance, phosphine (B1218219), amine, or other heterocyclic groups can be appended to the molecule via cross-coupling reactions. This enables the synthesis of bidentate or polydentate ligands, which can form highly stable chelate complexes with metal ions. Such complexes are of interest in homogeneous catalysis, where the ligand plays a crucial role in controlling the reactivity and selectivity of the metal catalyst. scispace.com Research on related benzoxazole (B165842) systems has shown their excellent metal ion chelating properties, leading to the development of metal catalysts and luminescent materials. mdpi.com

Asymmetric Catalysis Potential

Asymmetric catalysis, which involves the synthesis of chiral molecules with a preference for one enantiomer, is a critical field in modern chemistry, particularly for pharmaceutical development. rsc.org Isoxazole derivatives have shown significant promise in this area. researchgate.net Chiral isoxazolines and isoxazolidin-5-ones, for example, are valuable building blocks in enantioselective synthesis. researchgate.net

By introducing chiral substituents to the this compound core, it is possible to design novel chiral ligands or organocatalysts. These catalysts could be applied to a range of asymmetric transformations. For example, chiral phosphoric acid catalysts have been used to achieve the atroposelective arylation of 5-aminoisoxazoles, producing axially chiral amino alcohols with high enantioselectivity. This highlights the potential of the isoxazole scaffold to direct stereoselective reactions. The development of chiral catalysts based on this compound could provide new and efficient routes to valuable enantiopure compounds.

Applications in Advanced Chemical Sensing Methodologies

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species (analytes) through a change in their fluorescence properties. mdpi.comresearchgate.net The design of these sensors often involves linking a fluorophore (the signaling unit) to a receptor (the binding unit) that selectively interacts with the target analyte. The benzo[c]isoxazole core, being a fluorescent entity, is a suitable platform for developing such sensors.

Chemosensors for Specific Analytes

Derivatives of this compound can be functionalized to create highly selective and sensitive chemosensors for various analytes, particularly metal ions. The bromine atom serves as a convenient attachment point for introducing receptor units, such as polyamine chains or crown ethers, which are known to bind specific metal ions.

The sensing mechanism can be based on several photophysical processes, including Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In a PET sensor, the receptor quenches the fluorescence of the benzoisoxazole fluorophore in the absence of the analyte. Upon binding the analyte, the electron transfer process is disrupted, and fluorescence is restored or "turned on". mdpi.com In a CHEF-based sensor, the binding of a metal ion to the receptor enhances the fluorescence intensity by increasing the rigidity of the molecular structure and reducing non-radiative decay pathways. mdpi.com

Research on a macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore demonstrated effective sensing of Zn²⁺ and Cd²⁺ ions in an aqueous medium through a CHEF effect. mdpi.com This provides a strong precedent for the development of sensors based on the structurally similar this compound. By modifying the structure of the attached receptor, it is possible to tune the selectivity of the sensor for different target analytes.

Table 3: Characteristics of a Benzoxazole-Based Fluorescent Chemosensor

FeatureDescriptionReference
Fluorophore1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) mdpi.com
Receptor UnitAliphatic polyamine chain mdpi.com
Target AnalytesZn²⁺, Cd²⁺ mdpi.com
Sensing MechanismChelation-Enhanced Fluorescence (CHEF) mdpi.com
ResponseFluorescence turn-on mdpi.com

Future Directions and Challenges in 5 Bromobenzo C Isoxazole Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-Bromobenzo[c]isoxazole and its analogues has traditionally relied on multi-step procedures. A significant future direction lies in the development of novel and sustainable synthetic routes that are more efficient, cost-effective, and environmentally friendly. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, and this trend is expected to heavily influence the future of this compound synthesis.

Recent advancements in electrochemical synthesis, for instance, offer a promising alternative to conventional methods for preparing benzisoxazoles. researchgate.netnih.gov These methods often utilize mild reaction conditions and avoid the use of hazardous reagents, contributing to a more sustainable process. researchgate.net The development of catalyst-free synthetic methods and the use of aqueous media are also emerging as important areas of research in the synthesis of related benzoxazole (B165842) and benzothiazole (B30560) derivatives, which could be adapted for this compound. nih.govresearchgate.net

Future research will likely focus on:

One-pot syntheses: Developing single-step reactions to improve efficiency and reduce waste.

Catalyst development: Designing novel, reusable, and highly efficient catalysts to promote the desired transformations.

Alternative energy sources: Utilizing microwave or ultrasonic irradiation to accelerate reaction times and improve yields. rsc.org

Flow chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.

Table 1: Comparison of Synthetic Methodologies for Benzisoxazole Derivatives

MethodAdvantagesDisadvantagesPotential for this compound
Traditional Multi-step Synthesis Well-established proceduresOften involves harsh reagents, multiple steps, and significant waste generationCurrent primary method, but with room for improvement
Electrochemical Synthesis Sustainable, mild conditions, high selectivityMay require specialized equipmentHigh potential for a greener synthesis route researchgate.netnih.gov
Catalyst-Free Synthesis Environmentally benign, simplified purificationMay have limited substrate scopePromising for simplified and more economical production nih.gov
Microwave/Ultrasound-Assisted Synthesis Rapid reaction times, often higher yieldsScalability can be a challengeCan significantly improve the efficiency of existing synthetic steps rsc.org

Exploration of Uncharted Reactivity Pathways

While the synthesis of the this compound scaffold is established, a comprehensive understanding of its reactivity remains an area ripe for exploration. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, opening the door to a vast chemical space of novel derivatives with potentially unique properties.

A significant focus of future research will be on leveraging the bromo substituent for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netbsu.bynih.govresearchgate.net Applying these methods to this compound would allow for the introduction of a wide range of functional groups, including aryl, alkyl, and alkynyl moieties. This would enable the systematic modification of the molecule's electronic and steric properties, which is crucial for tuning its performance in various applications.

Furthermore, the isoxazole (B147169) ring itself can participate in various reactions, including ring-opening and rearrangement reactions, which could lead to the formation of other important heterocyclic systems. rsc.orgchemrxiv.org Investigating the reactivity of the N-O bond within the benzisoxazole core could also unveil novel synthetic transformations. chemrxiv.org

Key research questions to be addressed include:

What is the scope and limitations of various cross-coupling reactions at the 5-position?

Can the isoxazole ring be selectively opened to generate other useful scaffolds?

How does the electronic nature of the benzisoxazole ring influence its reactivity in different chemical transformations?

Advancements in High-Throughput Screening for New Material Applications

The unique structural and electronic properties of benzisoxazole derivatives suggest their potential application in materials science. nih.govresearchgate.net However, identifying promising candidates for specific applications from a vast library of potential derivatives can be a time-consuming and resource-intensive process. High-throughput screening (HTS) offers a powerful solution to this challenge by enabling the rapid evaluation of large numbers of compounds. nih.gov

Future research should focus on developing and applying HTS assays to screen libraries of this compound derivatives for properties relevant to materials science. For example, screening for specific photophysical properties, such as fluorescence and phosphorescence, could identify candidates for organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.netnih.gov Similarly, screening for electronic properties could uncover new organic semiconductors for use in transistors or solar cells.

The development of novel organic materials based on related benzimidazole, benzoxazole, and benzothiazole scaffolds has already shown promise, suggesting that benzisoxazoles are also worthy of investigation. researchgate.net The integration of HTS with combinatorial synthesis would create a powerful platform for the accelerated discovery of new materials with tailored properties.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The vastness of chemical space presents a significant hurdle in the discovery of new molecules with desired properties. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemistry, offering the potential to navigate this complexity with unprecedented speed and accuracy. nih.govresearchgate.netoxfordglobal.com In the context of this compound research, AI and ML can be employed in several key areas.

Predictive models can be developed to forecast the physicochemical and biological properties of novel this compound derivatives before they are synthesized. neurips.ccchemrxiv.orgarxiv.orgsemanticscholar.orgnurixtx.com This in silico screening can prioritize the most promising candidates for experimental investigation, thereby saving significant time and resources. researchgate.netijpsdronline.comresearchgate.netresearchgate.netmdpi.com For example, quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of new compounds based on their molecular structure. researchgate.netnih.gov

Furthermore, generative AI models can be used for the de novo design of novel benzisoxazole derivatives with specific target properties. wilddata.cn These models can learn the underlying patterns in existing chemical data and then generate new molecular structures that are predicted to be active or possess desired material characteristics.

Table 2: Potential Applications of AI/ML in this compound Research

Application AreaSpecific TaskExpected Outcome
Property Prediction Predicting solubility, toxicity, and electronic propertiesPrioritization of synthetic targets and reduction of experimental effort neurips.ccarxiv.orgnurixtx.com
Virtual Screening Identifying potential drug candidates or materials from large virtual librariesAccelerated discovery of new lead compounds and functional materials ijpsdronline.comresearchgate.net
De Novo Design Generating novel this compound derivatives with desired propertiesExploration of new chemical space and design of optimized molecules nih.govwilddata.cn
Reaction Prediction Predicting the outcome and optimizing conditions for chemical reactionsImproved synthetic efficiency and discovery of new reaction pathways

Collaborative Research Opportunities Across Disciplines in Chemical Sciences

The multifaceted nature of this compound and its derivatives necessitates a collaborative research approach that spans multiple disciplines within the chemical sciences. The synthesis of novel compounds by organic chemists, for example, can provide the materials needed by physical chemists for photophysical studies or by materials scientists for device fabrication.

Interdisciplinary collaborations are crucial for:

Bridging the gap between synthesis and application: Ensuring that newly synthesized compounds are designed with specific applications in mind and are readily available for testing.

Leveraging diverse expertise: Combining the skills of synthetic chemists, computational chemists, materials scientists, and biologists to tackle complex research problems.

Accelerating the pace of discovery: Fostering a dynamic research environment where new ideas and findings can be rapidly shared and built upon.

For instance, a collaboration between synthetic chemists and computational chemists could lead to the design and synthesis of novel benzisoxazole-based materials with optimized electronic properties for organic electronics. researchgate.net Similarly, a partnership between medicinal chemists and biologists is essential for the development of new therapeutic agents based on the benzisoxazole scaffold. nih.govwikipedia.orgnih.gov The potential for benzisoxazoles in a wide range of applications, from medicine to materials science, underscores the importance of fostering these collaborative research efforts. researchgate.netwikipedia.orgtaylorandfrancis.comnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromobenzo[C]isoxazole, and what are the critical reaction conditions?

  • Answer : The compound is synthesized via two primary routes:

  • (3+2) Cycloaddition : Nitrile oxides react with alkynes under basic conditions (e.g., sodium hydride) to form the isoxazole core. Bromination is achieved using N-bromosuccinimide (NBS) in a polar solvent like DMF .
  • Suzuki-Miyaura Coupling : Aryl halides (e.g., 5-bromobenzo[d]isoxazol-3-amine) are coupled with boronic acids using palladium catalysts. Critical conditions include inert atmosphere (N₂/Ar) and optimized temperature (80–100°C) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Key techniques include:

  • NMR Spectroscopy : The C4-H proton in the isoxazole ring appears as a singlet at δ 6.55–6.90 ppm in ^1H-NMR. ^13C-NMR reveals characteristic peaks for the brominated aromatic carbons (δ 99–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 243 for methyl 5-bromobenzo[d]isoxazole-3-carboxylate) and fragmentation patterns (e.g., loss of Br or CO₂CH₃ groups) validate purity .

Q. What nucleophilic substitution reactions are feasible at the bromine site of this compound?

  • Answer : Bromine undergoes substitution with:

  • Amines : Primary/secondary amines in DMF at 60–80°C yield amino derivatives.
  • Thiols : Sodium hydride facilitates thioether formation .
  • Phenols : Copper(I) catalysts enable Ullmann-type coupling for aryl ethers .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance Suzuki-Miyaura coupling efficiency by stabilizing the transition state. Conversely, electron-donating groups (e.g., -OCH₃) reduce reaction rates. Studies show a 20–30% yield difference between meta- and para-substituted derivatives .

Q. What methodological approaches are used to evaluate the anticancer activity of this compound derivatives?

  • Answer :

  • In Vitro Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves.
  • Apoptosis Analysis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • SAR Studies : Derivatives with para-fluorophenyl or methylcarboxylate groups show enhanced cytotoxicity (e.g., IC₅₀ = 8.2 μM in HepG2) .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2 or EGFR). The bromine atom often occupies hydrophobic pockets.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions on this compound?

  • Answer : Yield discrepancies arise from:

  • Solvent Polarity : DMF (yield: 85%) outperforms THF (55%) due to better stabilization of transition states.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% improves coupling efficiency by 30% .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce accessibility to the bromine site, requiring longer reaction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.